REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1)=O.[CH2:13]([C:16]#[N:17])[C:14]#[N:15].C(O)(=O)C.C([O-])(=O)C.[NH4+]>C1(C)C=CC=CC=1.[Cl-].[Na+].O.C(OCC)(=O)C>[C:14]([C:13]([C:16]#[N:17])=[C:2]([C:4]1[CH:5]=[CH:6][C:7]([N+:10]([O-:12])=[O:11])=[CH:8][CH:9]=1)[CH3:1])#[N:15] |f:3.4,6.7.8|
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C(C#N)C#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
brine
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The system was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with 3×10 mL ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 50 mL brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The dark residue was partially purified
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(=C(C)C1=CC=C(C=C1)[N+](=O)[O-])C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |